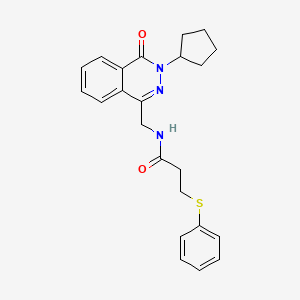
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation for Therapeutic Use
This compound is at the forefront of research exploring its potential therapeutic uses. Studies focus on the synthesis and biological evaluation of derivatives that contain the core structure of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide. For instance, a series of derivatives have been synthesized aiming at evaluating their anti-inflammatory properties. Through innovative synthesis techniques, researchers have been able to create compounds demonstrating significant potential in preclinical models for various applications, including anti-inflammatory and antimicrobial activities (Thabet et al., 2011; Evren et al., 2020).
Antimicrobial and Cytotoxicity Studies
Further research has delved into the antimicrobial potential of derivatives, showing that specific compounds exhibit notable activity against a range of bacterial and fungal species. This highlights the compound's versatility and potential as a scaffold for developing new antimicrobial agents. Additionally, the cytotoxicity of these derivatives has been assessed, indicating a promising direction for anticancer drug development (Sridhara et al., 2011).
Electrophilic Cyanation Techniques
The compound's derivatives have been employed in the exploration of electrophilic cyanation techniques, offering a benign alternative for the synthesis of benzonitriles from (hetero)aryl bromides. This method underscores the compound's utility in organic synthesis, providing efficient pathways for the production of pharmaceutical intermediates (Anbarasan et al., 2011).
Role in DNA Methylation and Neurotoxicity Studies
Research on related compounds has contributed to understanding the mechanisms of DNA methylation in cultured mammalian cells, offering insights into the biological effects of these compounds at the molecular level. Additionally, studies on neurotoxins have leveraged similar structures to elucidate the selective toxicity of certain compounds towards dopamine neurons, which is crucial for developing treatments for neurodegenerative diseases (Lawley & Thatcher, 1970; Javitch et al., 1985).
Novel Synthetic Routes and Catalytic Applications
Innovative synthetic routes for functionalized cyclopropanes have been developed using derivatives as precursors, showcasing the compound's flexibility in synthesizing structurally complex molecules. These routes have implications for pharmaceutical development and material science (Tanaka et al., 1987).
Propriétés
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c27-22(14-15-29-18-10-2-1-3-11-18)24-16-21-19-12-6-7-13-20(19)23(28)26(25-21)17-8-4-5-9-17/h1-3,6-7,10-13,17H,4-5,8-9,14-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJIPDFMRGLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

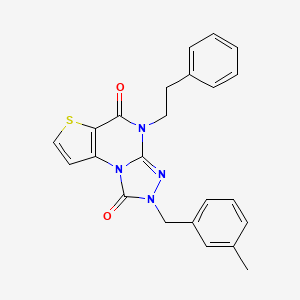
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2775156.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2775157.png)
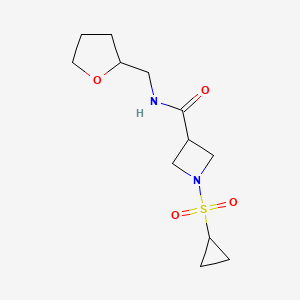
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2775161.png)

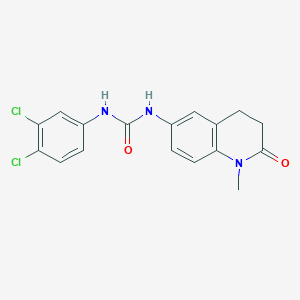
![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2775168.png)
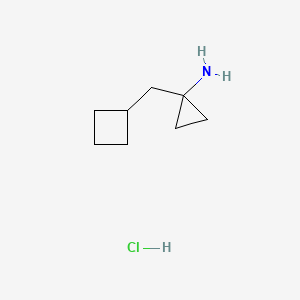

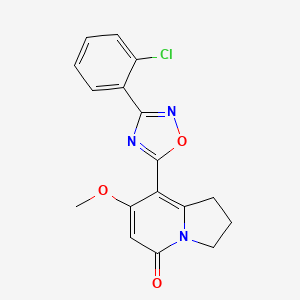
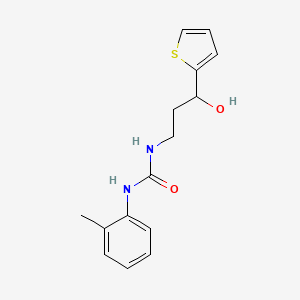
![2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid](/img/structure/B2775174.png)
